Acetic acid, trichloro-, 2-phenoxyethyl ester
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Overview
Description
Acetic acid, trichloro-, 2-phenoxyethyl ester is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-phenoxyethyl ester typically involves the esterification of trichloroacetic acid with 2-phenoxyethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro-, 2-phenoxyethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include alkoxides, amines, and thiols, often under mild heating.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-phenoxyethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Acetic acid, trichloro-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetic acid can inhibit certain enzymes and disrupt metabolic pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A related compound where the ester group is replaced by a carboxylic acid group.
2-Phenoxyethyl acetate: Similar in structure but lacks the trichloro substitution on the acetic acid moiety.
Uniqueness
Acetic acid, trichloro-, 2-phenoxyethyl ester is unique due to its combination of the trichloroacetic acid and 2-phenoxyethanol moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in its individual components or other related compounds .
Properties
CAS No. |
5822-95-7 |
---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-phenoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O3/c11-10(12,13)9(14)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WLGBMZVWGAHWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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